2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H7ClFNO2. This compound is characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoic acid framework. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzonitrile followed by a Sandmeyer reaction to introduce the fluorine atom. The final step involves the hydrolysis of the nitrile group to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chloro, cyano, and fluoro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-cyanophenyl)acetic acid
- 4-Chloro-3-cyanophenylacetic acid
- 2-(4-Chloro-3-cyanophenyl)sulfonylamino pentanoic acid
Uniqueness
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid framework. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-13-4-1-8(5-9(13)7-17)12-6-10(16)2-3-11(12)14(18)19/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFKEOLCNDNTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690767 |
Source
|
Record name | 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-99-5 |
Source
|
Record name | 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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